

Spectral Analysis of 1-Phenylcyclopentanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylcyclopentanol

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This in-depth technical guide provides a comprehensive overview of the spectral data for **1-Phenylcyclopentanol**, a key chemical intermediate. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to facilitate its identification, characterization, and utilization in research and development.

Chemical Structure and Properties

- IUPAC Name: **1-Phenylcyclopentanol**
- Molecular Formula: $C_{11}H_{14}O$
- Molecular Weight: 162.23 g/mol
- CAS Number: 10487-96-4
- Appearance: Colorless liquid

Spectroscopic Data

The following sections detail the NMR, IR, and mass spectral data for **1-Phenylcyclopentanol**, providing critical insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1 ^1H NMR Spectrum

The ^1H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.45 - 7.20	Multiplet	5H	Aromatic protons (C_6H_5)
2.50 - 2.35	Multiplet	2H	Cyclopentyl protons (α to phenyl)
1.95 - 1.70	Multiplet	6H	Cyclopentyl protons
1.65	Singlet	1H	Hydroxyl proton ($-\text{OH}$)

2.1.2 ^{13}C NMR Spectrum^[1]

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Chemical Shift (δ) ppm	Assignment
147.5	Aromatic C (quaternary)
128.3	Aromatic CH
126.8	Aromatic CH
125.9	Aromatic CH
84.2	Quaternary C (C-OH)
40.5	Cyclopentyl CH ₂
23.6	Cyclopentyl CH ₂

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. While a specific spectrum for **1-Phenylcyclopentanol** is not publicly available, the expected characteristic absorption bands are listed below based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Strong	C-H stretch (aliphatic)
1600, 1480	Medium-Weak	C=C stretch (aromatic ring)
1200 - 1000	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)[2]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The data presented here was obtained by electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
162	25	$[M]^+$ (Molecular Ion)
144	15	$[M - H_2O]^+$
133	100	$[M - C_2H_5]^+$ or $[C_9H_9O]^+$
120	40	$[C_9H_{12}]^+$
105	85	$[C_7H_5O]^+$ or $[C_8H_9]^+$
91	50	$[C_7H_7]^+$ (Tropylium ion)
77	60	$[C_6H_5]^+$ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **1-Phenylcyclopentanol** is dissolved in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer is typically used.
- **1H NMR Acquisition:** The spectrum is acquired with a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence with a $30-45^\circ$ pulse width and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

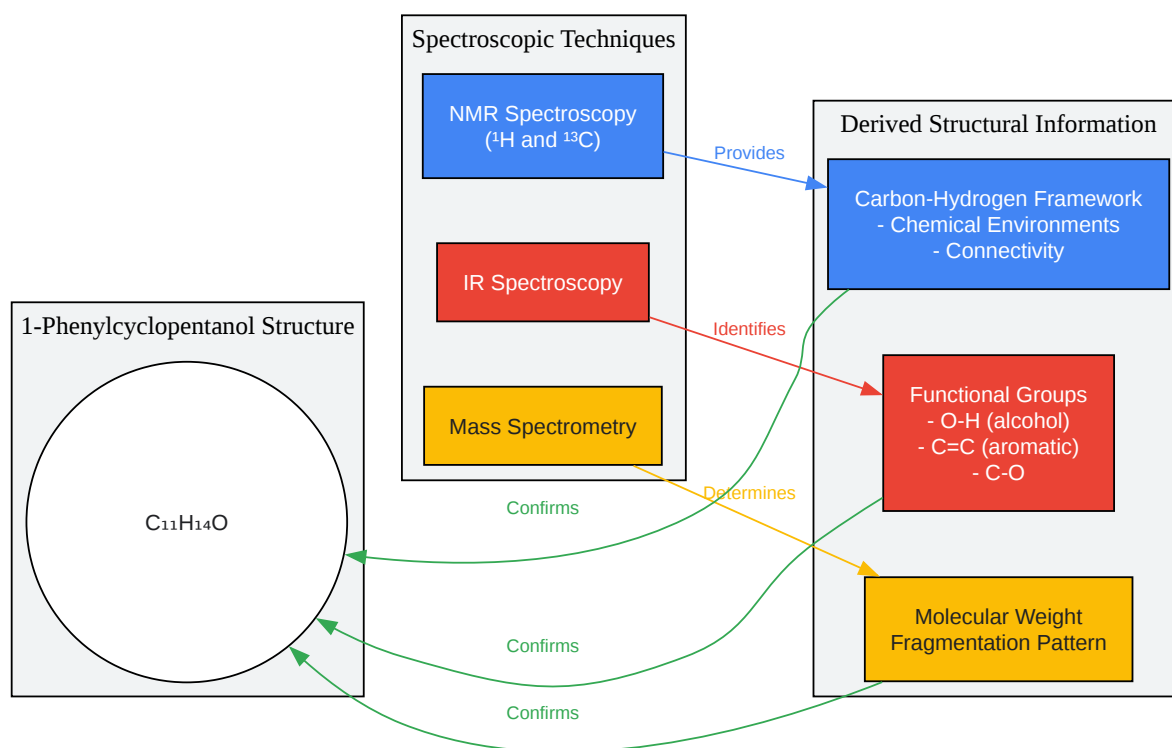
- **Sample Preparation:** As **1-Phenylcyclopentanol** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Instrumentation:** A Fourier-transform infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **1-Phenylcyclopentanol** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** Electron Ionization (EI) is employed, where the sample molecules are bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Structural Correlation

The spectral data presented are consistent with the structure of **1-Phenylcyclopentanol**. The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this molecule.



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Caption: Correlation of spectroscopic data to the structure of **1-Phenylcyclopentanol**.

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References

- 1. rsc.org [rsc.org]

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